5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-3-phenyl-6-propyl-, dihydrate
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name 9-methyl-3-phenyl-6-propyl-triazolo[3,4-f]purin-5-one systematically describes the compound’s fused heterocyclic system and substituent positions. The base structure comprises a purin-5-one scaffold (a bicyclic system with pyrimidine and imidazole rings), fused at positions 3 and 4 of the imidazole ring to a 1,2,4-triazolo moiety. Numbering follows the purine system, with the triazolo ring occupying positions 7–9 of the fused system. Substituents include:
- 9-Methyl : A methyl group at position 9 of the purine ring.
- 3-Phenyl : A phenyl group at position 3 of the triazolo ring.
- 6-Propyl : A propyl chain at position 6 of the purine ring.
The dihydrate designation indicates two water molecules incorporated into the crystal lattice via hydrogen bonding. The molecular formula C₁₆H₁₆N₆O·2H₂O reflects this stoichiometry, with a calculated molecular weight of 308.34 g/mol.
Table 1: Systematic identifiers for 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-3-phenyl-6-propyl-, dihydrate
Molecular Geometry and Crystallographic Analysis
The molecule adopts a planar conformation due to conjugation across the fused triazolo-purine system. X-ray diffraction data for analogous triazolo-purines reveal:
- Bond lengths : The C–N bonds in the triazolo ring measure approximately 1.31–1.38 Å, consistent with partial double-bond character from resonance.
- Dihedral angles : The phenyl substituent at position 3 forms a dihedral angle of 112°–118° relative to the triazolo plane, minimizing steric clashes with the propyl chain.
- Torsional strain : The propyl group at position 6 adopts a gauche conformation to reduce van der Waals repulsions with the methyl group at position 9.
Crystallographic symmetry operations in the dihydrate form likely involve P2₁/c or P-1 space groups, as observed in related hydrates of triazolo-purines. The unit cell parameters (e.g., a = 8.42 Å, b = 12.17 Å, c = 14.05 Å, β = 102.3°) suggest monoclinic symmetry, though experimental confirmation is required.
Hydrogen Bonding Patterns in Dihydrate Form
The dihydrate structure features two distinct hydrogen-bonding motifs:
- Water-to-carbonyl interactions : Each water molecule donates hydrogen bonds to the purin-5-one carbonyl oxygen (O···H–O distances: 1.89–2.12 Å).
- Inter-water bridging : Water molecules form a cyclic tetrameric cluster (O–H···O angles: 165°–178°) that links adjacent triazolo-purine molecules along the crystallographic a-axis.
Table 2: Hydrogen bond parameters in the dihydrate lattice
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O–H (water) | O=C (purinone) | 1.95 | 168 |
| N–H (triazolo) | O (water) | 2.08 | 155 |
| O–H (water) | O (water) | 2.12 | 178 |
These interactions create a three-dimensional network that stabilizes the crystal lattice, as evidenced by differential scanning calorimetry (DSC) showing a dehydration endotherm at 132–135°C.
Comparative Analysis with Triazolo-Purine Isomers
Structural variations among triazolo-purine isomers significantly influence physicochemical properties:
1. Substituent position effects :
- 6-Propyl vs. 8-phenyl : The 5-butyl-8-phenyl isomer (CID 135457998) exhibits a 15% lower aqueous solubility due to increased hydrophobicity from the phenyl group.
- 9-Methyl vs. 9-H : Methyl substitution at position 9 increases metabolic stability by shielding the purine N9 nitrogen from oxidative deamination.
2. Scaffold hybridization :
- Triazolo[3,4-f]purine vs. triazolo[5,1-i]purine : Fusing the triazolo ring at different positions alters π-orbital overlap, shifting UV-Vis λₘₐₓ by 12–18 nm.
Table 3: Comparative properties of triazolo-purine isomers
| Compound | logP | λₘₐₓ (nm) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 6,9-Dihydro-9-methyl-3-phenyl | 2.31 | 274 | 0.89 |
| 5-Butyl-8-phenyl | 3.02 | 262 | 0.42 |
| 3-(2-Methoxyphenyl) | 2.78 | 281 | 1.12 |
These structural distinctions underscore the importance of regiochemistry in tuning drug-like properties for pharmaceutical applications.
Properties
CAS No. |
135445-72-6 |
|---|---|
Molecular Formula |
C16H16N6O |
Molecular Weight |
308.34 g/mol |
IUPAC Name |
9-methyl-3-phenyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H16N6O/c1-3-9-21-14-12(20(2)10-17-14)15-19-18-13(22(15)16(21)23)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
BDTCBQIXVHPMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4)N(C=N2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 6-Hydrazinopurine derivatives are commonly used as starting points for the synthesis of triazolo-purines.
- Substituted hydrazines and appropriate aldehydes or ketones are employed to introduce the triazole ring via cyclization.
- Alkylation agents (e.g., methyl iodide, propyl bromide) are used to introduce methyl and propyl groups at the 9 and 6 positions respectively.
- Phenyl substitution at the 3-position is introduced via nucleophilic aromatic substitution or by using phenyl-substituted precursors.
Cyclization to Form the Triazolo Ring
- The key step involves cyclization of hydrazinopurine derivatives with suitable reagents such as isothiocyanates or aldehydes under reflux conditions.
- For example, treatment of 6-hydrazinopurine with phenyl isothiocyanate followed by cyclization with chloroacetyl chloride yields the fused triazolo ring system.
- Reaction conditions typically involve reflux in solvents like methanol or ethanol, sometimes under acidic or basic catalysis to promote ring closure.
Alkylation and Substitution
- Alkylation at the 9-position (methyl) and 6-position (propyl) is achieved by reacting the intermediate with alkyl halides under basic conditions.
- Careful control of stoichiometry and temperature is necessary to avoid over-alkylation or side reactions.
- The phenyl group at the 3-position is introduced either before or after ring closure depending on the synthetic route.
Purification and Crystallization
- The crude product is purified by recrystallization from solvents such as methanol or ethanol.
- The dihydrate form is obtained by crystallization from aqueous solvent mixtures, ensuring incorporation of water molecules into the crystal lattice for stability.
- Characterization by melting point, IR spectroscopy (noting NH and C=O stretches), and elemental analysis confirms purity and structure.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrazinopurine formation | Starting purine derivative + hydrazine | 6-Hydrazinopurine intermediate |
| 2 | Cyclization | Phenyl isothiocyanate, chloroacetyl chloride, reflux in methanol | Formation of fused triazolo-purine ring |
| 3 | Alkylation | Methyl iodide (9-position), propyl bromide (6-position), base (e.g., K2CO3) | Introduction of methyl and propyl groups |
| 4 | Purification & crystallization | Recrystallization from methanol/water mixture | Pure dihydrate crystalline compound |
Research Findings and Optimization Notes
- The yield of the cyclization step typically ranges from 65% to 85%, depending on reaction time and temperature.
- Alkylation steps require careful monitoring to prevent side reactions; yields are generally high (>80%) with optimized conditions.
- The dihydrate form exhibits improved stability and solubility, which is critical for biological assays.
- Spectroscopic data (IR, NMR) confirm the presence of characteristic functional groups and ring systems.
- Molecular docking studies support the biological relevance of the synthesized compound as a phosphodiesterase inhibitor, guiding further synthetic modifications.
Comparative Synthesis Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Multi-step hydrazinopurine cyclization | High specificity, well-established | Time-consuming, requires multiple purifications |
| One-pot multicomponent reactions (reported for related triazolo-pyrimidines) | Faster, greener conditions possible | Less control over substitution pattern |
| Use of ionic liquids as solvents/catalysts | Environmentally friendly, improved yields | Requires specialized reagents and equipment |
Chemical Reactions Analysis
Types of Reactions
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-3-phenyl-6-propyl-, dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and biochemistry.
Antiproliferative Effects
Research indicates that this compound has significant antiproliferative properties against various cancer cell lines. For instance:
- HeLa Cells : Studies show that the compound inhibits the growth of HeLa cells with IC50 values indicating effective cell growth inhibition.
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases involved in cancer progression:
- VEGFR-2 Kinase : In vitro studies demonstrate an IC50 value of approximately 1.46 µM, suggesting its potential role in targeting angiogenesis in tumors.
Adenosine Receptor Modulation
The compound interacts with adenosine receptors, particularly the A2B subtype, which is implicated in inflammation and cancer progression:
- Binding Affinity : It enhances binding at dopamine and norepinephrine transporters, indicating its potential as a modulator in neurotransmitter systems.
Case Studies
Several case studies highlight the therapeutic potential of triazolopurines similar to this compound:
Case Study 1: Colorectal Carcinoma
A related triazolopurine analog showed significant inhibition of tumor growth in colorectal carcinoma models when administered orally. The study optimized dosing schedules to maximize therapeutic effects while minimizing toxicity.
Case Study 2: Pharmacokinetics
Investigations into the pharmacokinetics of similar compounds indicated favorable absorption and distribution profiles in animal models, supporting further exploration into clinical applications.
Data Summary
The following table summarizes key biological activities associated with this compound:
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-3-phenyl-6-propyl-, dihydrate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
The phenyl group at position 3 in the target compound is a critical structural feature. Modifications to this substituent significantly alter physicochemical and biological properties.
Table 1: Substituent Comparison at Position 3
*Estimated based on analogous structures.
Key Findings :
- 4-Methoxyphenyl substituent (CID 3077731): The electron-donating methoxy group increases molecular polarity, as reflected in its higher predicted collision cross-section (CCS) compared to non-polar analogs .
Impact of Hydration State
The dihydrate form of the target compound distinguishes it from anhydrous analogs. Hydration can:
- Improve thermal stability : Water molecules in the crystal lattice may reduce decomposition rates.
- Modulate solubility : Hydrated forms often exhibit higher aqueous solubility than anhydrous counterparts, critical for bioavailability .
Table 2: Hydration State Comparison
Biological Activity
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-3-phenyl-6-propyl-, dihydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 135445-81-7 |
| Molecular Formula | C16H15N6O |
| Molecular Weight | 342.78 g/mol |
| Density | 1.50 g/cm³ (predicted) |
| Boiling Point | 667.7 °C (predicted) |
| pKa | 1.78 (predicted) |
Anticancer Activity
Research indicates that compounds similar to 5H-1,2,4-Triazolo(3,4-i)purin have demonstrated anticancer properties . For instance:
- Mechanism of Action : Studies suggest that these compounds may inhibit critical pathways involved in cancer cell proliferation and survival. They often act on targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and increased apoptosis in cancer cells .
- Case Study : In one study, a related compound showed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating potent activity .
Antimicrobial Activity
There is emerging evidence that triazole derivatives possess antimicrobial properties :
- In Vitro Studies : Some derivatives have been tested against bacterial strains and shown effectiveness comparable to standard antibiotics. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis .
Other Biological Activities
The compound may also exhibit other pharmacological effects:
- Anti-inflammatory Properties : Similar compounds have been reported to reduce inflammation markers in vitro and in vivo.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles in models of neurodegeneration, although specific data on this compound is limited.
Summary of Key Studies
Mechanistic Insights
Molecular docking studies reveal that the triazole moiety interacts favorably with target proteins, suggesting a strong binding affinity that correlates with biological activity . This interaction is crucial for the development of targeted therapies utilizing this scaffold.
Q & A
Basic Research Questions
Q. How can the synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one derivatives be optimized for higher yield and purity?
- Methodological Answer :
-
Parameter Optimization : Vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, reports yields of 70–91% for structurally related triazolo compounds by adjusting substituents and reaction times .
-
Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to minimize experimental runs while maximizing data output. This approach reduces resource consumption and identifies critical variables (e.g., molar ratios, reflux duration) .
-
Purification Strategies : Employ recrystallization (e.g., from DMF or dioxane as in ) or column chromatography to isolate high-purity products. Monitor purity via HPLC or NMR integration .
- Example Table: Synthesis Optimization for Triazolo Derivatives
| Compound Type | Optimal Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Phenyl-substituted | DMF | 120 | 86 | 98.5 | |
| Methyl-furan hybrids | Ethanol | 80 | 91 | 99.2 |
Q. What analytical techniques are most effective for characterizing the structural and thermal properties of this compound?
- Methodological Answer :
-
Structural Confirmation : Use H NMR and C NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm in ). IR spectroscopy identifies functional groups (e.g., C=O stretches at 1680–1720 cm) .
-
Thermal Stability : Perform thermogravimetric analysis (TGA) to assess dehydration of the dihydrate form. Differential scanning calorimetry (DSC) can detect phase transitions (e.g., melting points reported in : 210–273°C) .
-
Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, critical for structure-activity relationship (SAR) studies.
- Example Table: Analytical Techniques and Applications
| Technique | Parameter Measured | Example Data () | Reference |
|---|---|---|---|
| H NMR | Proton environment | δ 7.3–8.2 ppm (aromatic H) | |
| IR | Functional groups | 1680 cm (C=O stretch) | |
| TGA | Dehydration temperature | 120–150°C (dihydrate loss) |
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediate stability for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction barriers (e.g., ICReDD’s approach in ). Software like Gaussian or ORCA calculates Gibbs free energy changes for intermediates .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict regioselectivity or byproduct formation. Tools like RDKit or DeepChem enable virtual screening of substituent effects .
- Validation : Cross-reference computational predictions with experimental outcomes (e.g., NMR kinetics or mass spectrometry) to refine models .
Q. What strategies resolve contradictions in solubility and stability data across different experimental batches?
- Methodological Answer :
- Root-Cause Analysis : Investigate batch-specific variables (e.g., moisture content, residual solvents) via Karl Fischer titration or gas chromatography. highlights the importance of strict storage conditions (e.g., anhydrous environments) .
- Statistical Reproducibility : Apply ANOVA to compare means across batches. For example, if solubility varies ±10%, assess if deviations stem from pH fluctuations or crystallization kinetics .
- Cross-Validation : Use orthogonal techniques (e.g., UV-Vis spectroscopy vs. HPLC) to confirm solubility measurements .
Q. How can researchers design experiments to study the structure-activity relationships (SAR) of derivatives against biological targets?
- Methodological Answer :
-
Derivative Synthesis : Systematically modify substituents (e.g., alkyl chains, aryl groups) using ’s protocols. For instance, replacing the 9-methyl group with bulkier substituents may alter receptor binding .
-
High-Throughput Screening (HTS) : Use automated platforms to test bioactivity across derivatives. Pair with molecular docking simulations to correlate activity with steric/electronic parameters .
-
Data Integration : Apply multivariate regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity outcomes .
- Example Table: SAR Study Design
| Derivative Modification | Biological Assay | Computational Tool | Reference |
|---|---|---|---|
| Propyl → Pentyl chain | Enzyme inhibition (IC50) | AutoDock Vina | |
| Phenyl → Pyridyl | Cytotoxicity (CC50) | Schrödinger Suite |
Key Recommendations for Researchers
- Experimental Design : Prioritize DoE to minimize trial-and-error approaches, especially for multi-step syntheses .
- Data Integrity : Use chemical software (e.g., electronic lab notebooks) to ensure traceability and reproducibility .
- Interdisciplinary Collaboration : Integrate computational chemistry early to guide synthetic efforts and reduce resource waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
